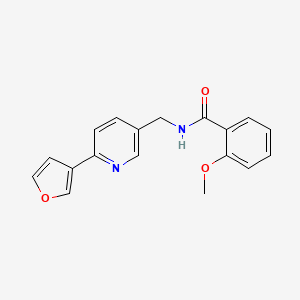

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzamide

Description

N-((6-(Furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzamide is a benzamide derivative featuring a pyridine ring substituted at the 6-position with a furan-3-yl group and linked via a methylene bridge to a 2-methoxybenzamide moiety.

Properties

IUPAC Name |

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-22-17-5-3-2-4-15(17)18(21)20-11-13-6-7-16(19-10-13)14-8-9-23-12-14/h2-10,12H,11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHTZFPIMYYQAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC2=CN=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the furan ring: This can be achieved through a catalyst-free, one-pot synthesis involving the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide.

Coupling with pyridine: The furan derivative is then coupled with a pyridine derivative using Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction.

Introduction of the methoxybenzamide moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The methoxy group can be substituted with other nucleophiles to form different benzamide derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions include furan-2,3-dione derivatives, piperidine derivatives, and various substituted benzamides.

Scientific Research Applications

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It is being investigated for its potential use as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Key Structural Analog: N-(6-Methoxypyridin-3-yl)benzamide (3k)

Evidence Source : [1]

- Structure : Lacks the furan-3-yl substituent and methylene bridge; instead, it has a methoxy group directly attached to the pyridine ring.

- Synthesis : Prepared via manganese-mediated reductive transamidation between N-methyl-N-phenylbenzamide and 2-methoxy-5-nitropyridine, yielding a simpler benzamide-pyridine hybrid .

- Physical Properties : Molecular weight = 228.25 g/mol (C13H12N2O2), with a brown amorphous solid morphology.

- Spectroscopic Data :

Comparison with Target Compound :

- The absence of the furan ring and methylene bridge in 3k reduces steric bulk and electronic complexity. The methoxy group may confer different solubility and hydrogen-bonding properties compared to the furan substituent.

Complex Benzamide Derivatives

Evidence Sources : [2, 4]

- Examples :

- 6g : N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide

- 6y : N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide

Structural Differences :

- Bulkier Substituents : Both 6g and 6y incorporate tert-butyl, trifluoromethyl, and indole groups, enhancing lipophilicity and steric hindrance.

Heterocycle-Rich Analogs

Evidence Source : [3]

- Example : 5-Fluoro-N-(6-methoxy-2-methylpyridin-3-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (Example 53)

- Structural Features : Combines triazolo, tetrahydro-pyridine, and trifluoropropyl groups.

Comparison :

- Electron-Withdrawing Groups : Fluorine and trifluoromethyl substituents increase metabolic stability but reduce solubility compared to the target compound’s furan and methoxy groups.

Critical Analysis of Structural and Functional Variations

Impact of Substituents on Bioactivity

- Furan vs. Methoxy : The furan-3-yl group in the target compound may enhance π-π stacking interactions compared to 3k’s methoxy group, which primarily contributes to polarity and hydrogen bonding.

Predicted Physicochemical Properties

| Property | Target Compound | 3k | 6g/6y | Example 53 |

|---|---|---|---|---|

| Molecular Weight | ~335 g/mol (estimated) | 228.25 g/mol | >450 g/mol | ~550 g/mol |

| LogP (Estimated) | ~2.5 | ~1.8 | ~4.0 | ~3.0 |

| Hydrogen Bond Acceptors | 5 | 3 | 6–8 | 9 |

Biological Activity

N-((6-(Furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be characterized by the following properties:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H16N2O3 |

| Molecular Weight | 312.33 g/mol |

The structure features a benzamide core with a methoxy group and a furan-pyridine moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways, potentially offering therapeutic benefits.

- Receptor Modulation : It has been shown to bind to specific receptors, influencing their activity and potentially leading to therapeutic effects in conditions like cancer and inflammation.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. A study demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the anticancer effects of this compound.

- Method : Cancer cell lines were treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity against both breast and lung cancer cells.

-

Study on Anti-inflammatory Activity :

- Objective : To assess the anti-inflammatory effects of the compound in a model of acute inflammation.

- Method : The compound was administered in a murine model of inflammation.

- Results : A marked decrease in swelling and inflammatory markers was recorded, supporting its potential as an anti-inflammatory agent.

Research Findings

Recent research highlights the compound's potential as a lead candidate for drug development. In silico studies have identified it as a promising ligand for dopamine D2 receptors, suggesting its role in neuropharmacology.

Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.